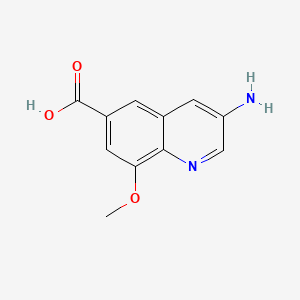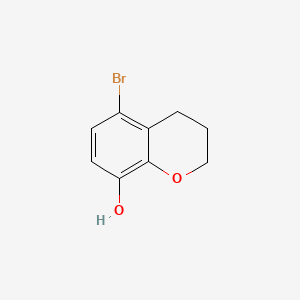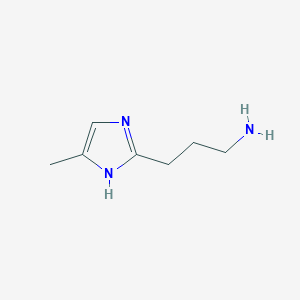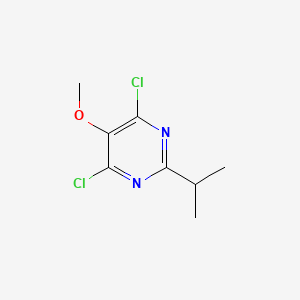![molecular formula C11H8FNO2S B13931724 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-: is a compound belonging to the thiazolidinedione class, which is known for its diverse biological activities. Thiazolidinediones are sulfur-containing heterocyclic compounds that have been extensively studied for their potential therapeutic applications, particularly in the treatment of diabetes and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl- typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes. One common method is the Knoevenagel condensation, which involves the reaction of thiazolidinedione with aromatic aldehydes in the presence of a base such as potassium carbonate in refluxing acetone . The reaction can also be promoted using microwave irradiation techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione ring.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium/carbon catalyst.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas and palladium/carbon catalyst are commonly used.
Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions
Major Products:
Oxidation: Oxidized derivatives of the thiazolidinedione ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic ring
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules. It serves as a precursor for the development of new drugs with potential therapeutic applications .
Biology: In biological research, the compound is studied for its antimicrobial and anticancer properties. It has shown significant activity against various bacterial and fungal strains .
Medicine: The compound is investigated for its potential use in the treatment of diabetes due to its ability to activate peroxisome proliferator-activated receptors (PPARs), which play a role in glucose metabolism .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced antimicrobial activity .
Mécanisme D'action
The compound exerts its effects primarily through the activation of PPARs, particularly PPARγ. Activation of these receptors leads to improved insulin sensitivity and regulation of glucose metabolism. Additionally, the compound can induce apoptosis in cancer cells by modulating various signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- Ciglitazone
- Pioglitazone
- Rosiglitazone
Comparison: While all these compounds belong to the thiazolidinedione class and share a common mechanism of action through PPAR activation, 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, the presence of the fluorophenyl group enhances its antimicrobial and anticancer properties compared to other thiazolidinediones .
Propriétés
Formule moléculaire |
C11H8FNO2S |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H8FNO2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3 |
Clé InChI |
YQTXVWFGGPHAAL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
